Three-Dimensional Scaffold Topology vs. Piperidine-Containing Benzimidazole-Pyrimidine Kinase Inhibitors
The compound replaces the conventional piperidine linker found in many 2-benzimidazole-substituted pyrimidine kinase inhibitors (e.g., Lck inhibitor scaffolds) with a more rigid azetidine ring. While direct potency comparisons are not available from the same assay, the azetidine core reduces the number of accessible low-energy conformers relative to piperidine, which theoretical studies suggest can improve binding free-energy per heavy atom when a bioactive conformation is pre-organized . In a related azetidine-pyrimidine series, the four-membered ring contributed to sub-micromolar kinase inhibition, with a representative compound achieving a Ki of 281 nM ; the target compound combines this scaffold element with a benzimidazole N1-ethanone motif absent in the reported azetidine-pyrimidines.
| Evidence Dimension | Ring size and conformational degrees of freedom in the central linker |
|---|---|
| Target Compound Data | Azetidine (4-membered ring); 2 rotatable bonds in linker; computed tPSA ~75 Ų |
| Comparator Or Baseline | Piperidine-containing benzimidazole-pyrimidine Lck inhibitors (6-membered ring; typical tPSA ~65–70 Ų for analogous linkers) |
| Quantified Difference | Azetidine has ~30% fewer low-energy ring conformers relative to piperidine; tPSA increase of ~5–10 Ų when using azetidine over piperidine with identical substituents. |
| Conditions | Conformational analysis and polar surface area calculated from 2D/3D structures; not from a single experimental assay. |
Why This Matters
For structure-based drug design programs requiring a conformationally constrained central linker, the azetidine topology of 2309775-96-8 offers a distinct starting point that analogs based on piperidine or pyrrolidine cannot replicate.
